2-(3,4-DIETHOXYBENZYL)-6-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-5-IMINO-5,6-DIHYDRO-7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE
Overview
Description
2-(3,4-DIETHOXYBENZYL)-6-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-5-IMINO-5,6-DIHYDRO-7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex heterocyclic compound
Preparation Methods
The synthesis of 2-(3,4-DIETHOXYBENZYL)-6-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-5-IMINO-5,6-DIHYDRO-7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can be achieved through a one-pot method. This involves the combination of [3 + 3] cycloaddition, reduction, and deamination reactions . The process typically starts with the reaction of appropriate aldehydes and amines, followed by cyclization and subsequent functional group modifications. Industrial production methods may involve the use of robust and sustainable catalysts such as vanadium oxide loaded on fluorapatite, which allows for green synthesis under mild reaction conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene or imino groups, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-(3,4-DIETHOXYBENZYL)-6-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-5-IMINO-5,6-DIHYDRO-7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazolo-pyrimidine core can bind to active sites, inhibiting or modulating the activity of the target. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 2-(3,4-DIETHOXYBENZYL)-6-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-5-IMINO-5,6-DIHYDRO-7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE include other thiadiazolo-pyrimidines and benzo-thiazolo-pyrimidines. These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and applications.
Properties
IUPAC Name |
(6E)-2-[(3,4-diethoxyphenyl)methyl]-6-[(4-fluorophenyl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O3S/c1-3-30-18-10-7-15(12-19(18)31-4-2)13-20-27-28-21(25)17(22(29)26-23(28)32-20)11-14-5-8-16(24)9-6-14/h5-12,25H,3-4,13H2,1-2H3/b17-11+,25-21? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFRBFHVPPKWQF-LECIVKJOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC2=NN3C(=N)C(=CC4=CC=C(C=C4)F)C(=O)N=C3S2)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)CC2=NN3C(=N)/C(=C\C4=CC=C(C=C4)F)/C(=O)N=C3S2)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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